
2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Routes to Pyrroles and Furans
Research has demonstrated innovative synthetic routes involving primary amines, including those similar to "2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine", for the formation of pyrroles and furans. These methods employ palladium catalysis to transform acylmethylene propanediol diacetates into 1,2,4-trisubstituted pyrroles, showcasing moderate to good yields. This synthesis pathway highlights a novel approach to accessing diverse pyrrole derivatives, which are valuable in medicinal chemistry and material science (Friedrich et al., 2002).
Pharmacological Characterization
Another research focus has been the pharmacological characterization of compounds structurally related to "this compound". For instance, studies on κ-opioid receptor antagonists have shed light on their potential therapeutic applications in treating depression and addiction disorders. These investigations provide insight into the affinity and selectivity of such compounds for human, rat, and mouse κ-opioid receptors, along with their in vivo efficacy (Grimwood et al., 2011).
Chemical Reactions and Interactions
The reactivity of amino-substituted heterocycles, including pyrroles, with electrophiles has been revisited, contributing to a deeper understanding of their behavior as aromatic amines. This research elucidates the mechanisms underpinning N-acylation versus C-acylation, enhancing our knowledge of the chemical properties and reactions involving pyrrole derivatives (Almerico et al., 1995).
Hydrogen Bonding and Tautomerism
Investigations into Schiff bases derived from pyrrolidines reveal fascinating aspects of intramolecular hydrogen bonding and tautomerism. These studies not only contribute to the field of organic chemistry by providing insights into the structural dynamics of Schiff bases but also have implications for designing molecules with specific electronic and photophysical properties (Nazır et al., 2000).
Synthesis and Biological Activities
The synthesis and biological evaluation of pyrazole derivatives, which share a core structural motif with "this compound", have been explored. These studies identify pharmacophore sites for antitumor, antifungal, and antibacterial activities, highlighting the potential of pyrrole derivatives in drug discovery (Titi et al., 2020).
Future Directions
Pyrrole derivatives are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-methyl-N-((1,2,5-trimethyl-1H-pyrrol-3-yl)methyl)propan-1-amine”, as a pyrrole derivative, may also hold potential for future research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-[(1,2,5-trimethylpyrrol-3-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9(2)7-13-8-12-6-10(3)14(5)11(12)4/h6,9,13H,7-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSBGJBEWFONDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
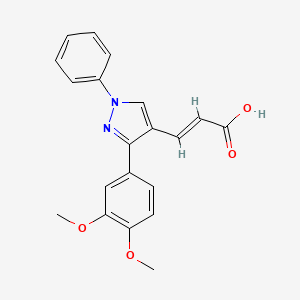
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)
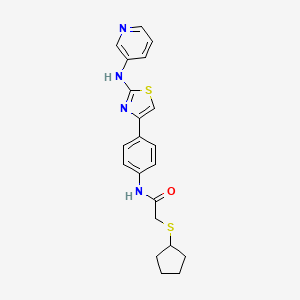
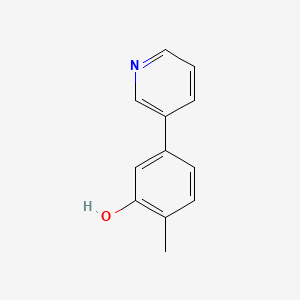
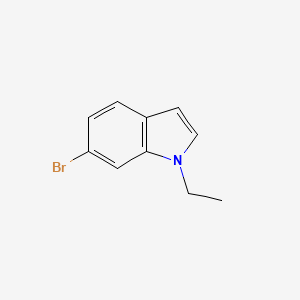
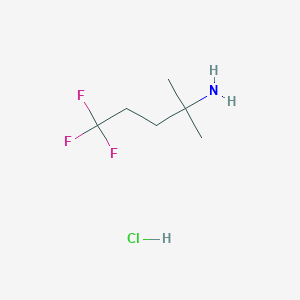
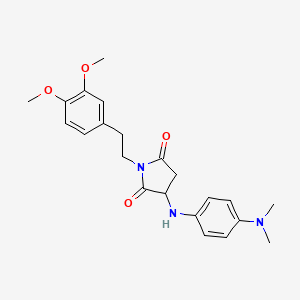

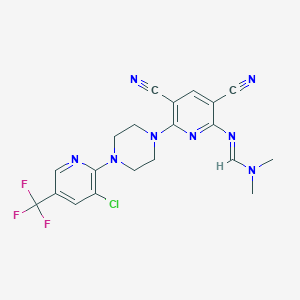
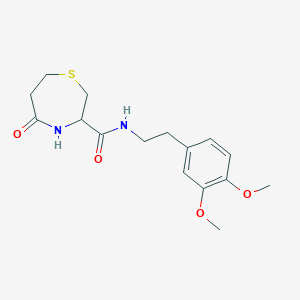
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)
